molecular formula C14H20O3 B14739871 2-Ethylbutyl 4-methoxybenzoate CAS No. 6316-53-6

2-Ethylbutyl 4-methoxybenzoate

Cat. No.: B14739871
CAS No.: 6316-53-6
M. Wt: 236.31 g/mol
InChI Key: LBKGVRHYCLBLKR-UHFFFAOYSA-N
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Description

2-Ethylbutyl 4-methoxybenzoate is an organic compound with the molecular formula C14H20O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylbutyl group, and the hydrogen atom of the benzene ring is substituted by a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-ethylbutyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: The compound can modulate oxidative stress pathways, leading to its antioxidant effects.

Comparison with Similar Compounds

Uniqueness: 2-Ethylbutyl 4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds can influence its solubility, reactivity, and biological activity .

Properties

CAS No.

6316-53-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-ethylbutyl 4-methoxybenzoate

InChI

InChI=1S/C14H20O3/c1-4-11(5-2)10-17-14(15)12-6-8-13(16-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3

InChI Key

LBKGVRHYCLBLKR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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